4-[(7-Chloroquinolin-4-yl)amino]butanoic acid
Overview
Description
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid is a chemical compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 g/mol . It is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and an amino group at the 4th position, which is further connected to a butanoic acid moiety .
Mechanism of Action
Target of Action
It is known that similar 7-chloro-4-aminoquinoline derivatives have been used in the design of bioactive compounds displaying various activities such as anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer .
Mode of Action
It is known that similar compounds have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .
Biochemical Pathways
Similar compounds have shown to inhibit heme crystallization, a crucial step in the life cycle of malaria parasites .
Result of Action
Similar compounds have shown significant inhibitory values against heme crystallization, suggesting potential antimalarial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloroquinolin-4-yl)amino]butanoic acid typically involves the amination of 7-chloroquinoline derivatives. One common method includes the reaction of 7-chloroquinoline with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Quinacrine: A compound with a similar quinoline core used for its antiprotozoal properties.
Uniqueness
4-[(7-Chloroquinolin-4-yl)amino]butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butanoic acid moiety differentiates it from other quinoline derivatives, potentially offering unique interactions with biological targets .
Properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-9-3-4-10-11(5-7-16-12(10)8-9)15-6-1-2-13(17)18/h3-5,7-8H,1-2,6H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBJNYSPRIYZPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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